molecular formula C10H5F2NO2S B12103529 2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid

2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid

Cat. No.: B12103529
M. Wt: 241.22 g/mol
InChI Key: ZFHNVQNCBWPCLB-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid: is a heterocyclic compound with the following structural formula:

C10H4F2NO2S\text{C}_{10}\text{H}_4\text{F}_2\text{N}\text{O}_2\text{S} C10​H4​F2​NO2​S

It belongs to the thiazole class of derivatives and contains both a thiazole ring and a carboxylic acid functional group. The compound’s aromatic nature arises from the presence of the thiazole ring, which provides a valuable scaffold for various applications in medicinal chemistry and industry .

Preparation Methods

Synthetic Routes:

Industrial Production:

Specific industrial production methods for this compound are not widely documented, but its synthetic versatility allows for various routes depending on the desired application.

Chemical Reactions Analysis

2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid: can undergo several types of reactions:

    Electrophilic Substitution: Due to the excess π-electron delocalization, electrophilic substitution readily occurs on the indole nucleus.

    Functional Group Transformations: These reactions involve the carboxylic acid group, leading to esterification, amidation, or other modifications.

Common reagents include halogens, Lewis acids, and strong bases. Major products formed depend on the specific reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore for designing novel drugs.

    Biological Studies: It may exhibit antiviral, anti-inflammatory, and antioxidant activities.

    Industry: Its synthetic versatility makes it valuable for creating diverse molecules.

Mechanism of Action

The exact mechanism by which 2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While specific comparisons are scarce, this compound’s unique combination of a thiazole ring and a carboxylic acid group sets it apart. Similar compounds include other thiazole derivatives with varying substituents.

Properties

Molecular Formula

C10H5F2NO2S

Molecular Weight

241.22 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)

InChI Key

ZFHNVQNCBWPCLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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